PD-404182

Vue d'ensemble

Description

Il a montré une activité significative contre une variété de virus, y compris le virus de l'immunodéficience humaine (VIH), le virus de l'hépatite C (VHC), le virus de l'immunodéficience simienne (VIS) et le virus de la stomatite vésiculaire (VSV) . Le composé se caractérise par son indice thérapeutique élevé et ses activités antivirales à large spectre .

Applications De Recherche Scientifique

PD 404182 has been extensively studied for its antiviral properties. It has shown potent activity against HIV, HCV, SIV, and VSV . The compound has also been investigated for its potential as a photoaffinity probe for target identification studies . In addition to its antiviral activity, PD 404182 has demonstrated antiangiogenic properties, making it a potential candidate for cancer therapy .

Mécanisme D'action

Target of Action

PD-404182 is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1) . DDAH1 is an enzyme that physiologically metabolizes asymmetric dimethylarginine (ADMA), an endogenous and competitive inhibitor of nitric oxide (NO) synthase .

Mode of Action

This compound interacts with DDAH1, inhibiting its activity and leading to an increase in ADMA levels . This results in a decrease in NO production, as ADMA is an inhibitor of NO synthase .

Biochemical Pathways

The inhibition of DDAH1 by this compound affects the nitric oxide synthase pathway. By increasing ADMA levels, NO production is reduced . This can have various downstream effects, including the attenuation of endothelial tube formation, which is a key process in angiogenesis .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

This compound exhibits antiangiogenic and antiviral activity in vitro . It also inhibits HIV-1 in seminal plasma .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been suggested that this compound will likely be stable in highly acidic cervical fluid and should remain active for at least several hours upon contact with seminal fluid .

Analyse Biochimique

Biochemical Properties

PD-404182 plays a significant role in biochemical reactions. It interacts with the enzyme human dimethylarginine dimethylaminohydrolase 1 (DDAH1), inhibiting it competitively . This interaction affects the levels of asymmetric dimethylarginine (ADMA) in cells .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It increases ADMA levels in endothelial cells (ECs) by approximately 70% . It also attenuates endothelial tube formation in vitro and does not perturb cell membrane integrity or induce cytotoxicity . Furthermore, this compound inhibits HIV-1 in seminal plasma .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to DDAH1, inhibiting it and thereby increasing the levels of ADMA in cells . This increase in ADMA levels can affect various cellular processes, including cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the metabolism of ADMA. It interacts with the enzyme DDAH1, which is involved in the metabolism of ADMA .

Méthodes De Préparation

La synthèse du PD 404182 implique la formation d'une structure hétérocyclique tricyclique. Les étapes clés comprennent la formation de liaisons carbone-hétéroatome sp2 (C-O, C-N ou C-S) à partir d'un arène ou d'un haloarène . L'une des voies de synthèse implique l'utilisation d'une fonctionnalisation C-H intermoléculaire ortho-sélective catalysée par le Cu(II) . Cette méthode est avantageuse en raison de son coût-efficacité, de son abondance terrestre et de sa faible toxicité . Le processus commence par l'introduction ortho-sélective d'un hétéroatome sur des dérivés de 2-phényl-1,4,5,6-tétrahydropyrimidine, suivie de transformations de groupes fonctionnels pour donner divers hétérocycles, y compris le PD 404182 .

Analyse Des Réactions Chimiques

PD 404182 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé s'est avéré participer à des réactions de fonctionnalisation C-H catalysées par le Cu(II) . Les réactifs couramment utilisés dans ces réactions comprennent les métaux de transition et les nucléophiles tels que l'oxygène, l'azote et le soufre . Les principaux produits formés à partir de ces réactions sont des hétérocycles tricycliques avec différentes combinaisons d'hétéroatomes .

Applications de la recherche scientifique

PD 404182 a été étudié de manière approfondie pour ses propriétés antivirales. Il a montré une activité puissante contre le VIH, le VHC, le VIS et le VSV . Le composé a également été étudié pour son potentiel en tant que sonde de photoaffinité pour des études d'identification de cibles . En plus de son activité antivirale, le PD 404182 a démontré des propriétés antiangiogéniques, ce qui en fait un candidat potentiel pour le traitement du cancer .

Mécanisme d'action

PD 404182 exerce ses effets antiviraux en altérant la réplication virale au stade précoce de l'infection, y compris la liaison et la fusion . Le composé est un inhibiteur puissant et compétitif de la diméthylarginine diméthylaminohydrolase 1 humaine (DDAH1), avec une CI50 de 9 μM . Cette inhibition conduit à des activités antiangiogéniques et antivirales in vitro . Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action sont encore à l'étude, mais des études de marquage par photoaffinité ont identifié plusieurs protéines de liaison potentielles .

Comparaison Avec Des Composés Similaires

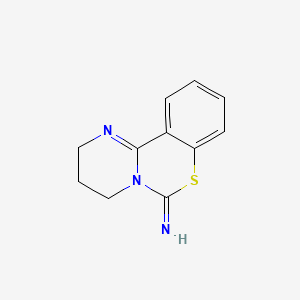

PD 404182 est structurellement apparenté à d'autres hétérocycles tricycliques, tels que les dérivés de pyrimido[1,2-c][1,3]benzoxazine, de pyrimido[1,2-c]quinazoline et de pyrimido[1,2-c][1,3]benzothiazine . Ces composés partagent des activités antivirales similaires mais diffèrent dans leurs composants structurels et leurs effets de substitution . La combinaison unique de PD 404182 d'un noyau de 1,3-thiazin-2-imine, d'un benzène fusionné à gauche et de motifs d'amidine cycliques le distingue des autres composés similaires .

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNENSSREQFBZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C3=CC=CC=C3SC(=N)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424969 | |

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72596-74-8 | |

| Record name | PD-404182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72596-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-404182 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

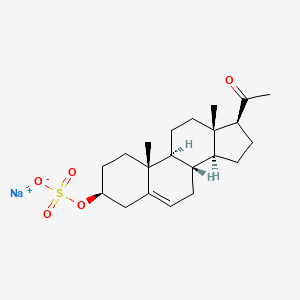

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.